molecular formula C13H9IN2O3 B6121180 N-(2-iodophenyl)-3-nitrobenzamide CAS No. 5352-78-3

N-(2-iodophenyl)-3-nitrobenzamide

Cat. No.: B6121180
CAS No.: 5352-78-3
M. Wt: 368.13 g/mol
InChI Key: URQMQMXSAINNQV-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-3-nitrobenzamide (CAS 5352-78-3) is a high-purity benzamide derivative supplied for advanced chemical and materials research. With a molecular formula of C13H9IN2O3 and a molecular weight of 368.13, this compound serves as a critical building block in supramolecular chemistry and crystallography studies . This compound is part of an isomeric pair whose molecular structure, while similar, manifests distinctly different three-dimensional framework structures in the solid state . Researchers value this compound for its versatile palette of intermolecular interaction sites, which include potential N—H⋯O and C—H⋯O hydrogen bonds (with both amide and nitro oxygen acceptors), C—H⋯π(arene) hydrogen bonds, aromatic π–π stacking interactions, and iodo–nitro interactions . The specific arrangement of the iodo and amide functional groups on the phenyl ring makes it a pivotal subject for investigating how subtle molecular changes direct the formation of complex supramolecular architectures . Scientific studies have demonstrated that this compound crystallizes in the non-centrosymmetric space group P2₁2₁2₁, enabling the formation of a continuous three-dimensional framework structure built from a combination of N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds, alongside an iodo–nitro interaction . This makes it an excellent model system for exploring crystal engineering and the design of functional molecular materials. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQMQMXSAINNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362470
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-78-3
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Final Ranking and Analysis:the Final Step Involves Ranking the Refined Structures Based on Their Dft D Calculated Energies. the Structure with the Lowest Energy is Predicted to Be the Most Thermodynamically Stable Polymorph Under the Given Conditions.taylorfrancis.comthe Predicted Structures Can then Be Compared to Experimental Data, if Available, to Validate the Computational Methodology. in the Case of N 2 Iodophenyl 3 Nitrobenzamide, the Known Experimental Structure Would Serve As a Benchmark to Assess the Accuracy of the Prediction.

The table below outlines a typical hierarchical workflow for the crystal structure prediction of a molecule like N-(2-iodophenyl)-3-nitrobenzamide.

StageMethodPurposeSoftware Examples
1. Structure Generation Random Sampling, Evolutionary AlgorithmsTo create a diverse set of trial crystal structures in various space groups.GRACE, USPEX, PyXtal
2. Initial Ranking Molecular Mechanics Force Fields (e.g., TMFF)To perform rapid energy minimization and rank the thousands of trial structures.GULP, LAMMPS
3. Structure Refinement Density Functional Theory with Dispersion Correction (DFT-D)To obtain more accurate lattice energies for the most promising structures.VASP, CASTEP, Quantum ESPRESSO
4. Final Ranking Analysis of Lattice EnergiesTo identify the predicted most stable polymorph and other low-energy forms.-

Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(2-iodophenyl)-3-nitrobenzamide, recorded from a KBr disk, displays several characteristic absorption bands that confirm its structure. rsc.org

Key absorptions include a distinct peak at 3249 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide group. rsc.org The position of this band suggests the involvement of the N-H group in hydrogen bonding. The spectrum also shows strong absorptions at 1658 cm⁻¹ and 1639 cm⁻¹, characteristic of the C=O stretching vibration (Amide I band) of the benzamide (B126) moiety. rsc.org

The presence of the nitro group is confirmed by two strong absorption bands at 1522 cm⁻¹ (asymmetric stretching) and 1343 cm⁻¹ (symmetric stretching). rsc.org Aromatic C-H and C=C stretching vibrations are also observed in the spectrum.

Crucially, the molecular arrangement of this compound in the solid state is influenced by a combination of intermolecular forces. X-ray crystallography studies have revealed that the molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. rsc.org The N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, a phenomenon consistent with the observed N-H stretching frequency in the IR spectrum.

Interactive Data Table: IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3249MediumN-H stretch (amide), hydrogen-bonded
1658StrongC=O stretch (Amide I band)
1639StrongC=O stretch (Amide I band)
1587MediumC=C aromatic ring stretch
1522StrongAsymmetric NO₂ stretch
1343StrongSymmetric NO₂ stretch

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic compound in solution by mapping the carbon and hydrogen frameworks.

While a specific experimental spectrum for this compound is not widely published, its ¹H NMR spectrum can be predicted based on its structure and data from analogous compounds such as 2-iodoaniline (B362364) and 3-nitrobenzamide. rsc.orgnih.govmedchemexpress.comchemicalbook.com The spectrum is expected to show signals for nine distinct protons.

The amide proton (N-H) would appear as a broad singlet in the downfield region, typically between δ 8.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

The eight aromatic protons would appear in the region of δ 7.0–8.8 ppm, segregated into two distinct spin systems corresponding to the two phenyl rings.

3-Nitrophenyl Ring: The protons on this ring are strongly influenced by the electron-withdrawing effects of both the nitro group and the carbonyl group. This would result in signals shifted significantly downfield.

2-Iodophenyl Ring: The protons on this ring would be influenced by the iodine atom and the amide linkage.

The signals for both rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H8.5 - 10.5Broad Singlet
Aromatic H's (3-Nitrophenyl)7.7 - 8.8Multiplets
Aromatic H's (2-Iodophenyl)7.0 - 8.2Multiplets

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected, as there are no elements of symmetry in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 164–168 ppm.

Aromatic Carbons: The twelve aromatic carbons would appear between δ 90 and 150 ppm. The carbon atom bonded to the iodine (C-I) is expected at a relatively upfield position for a substituted carbon, around δ 90-95 ppm. rsc.org The carbon attached to the nitro group (C-NO₂) would be deshielded, appearing around δ 148 ppm. The remaining aromatic carbons would have shifts determined by the combined electronic effects of the substituents on each ring. oxinst.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)164 - 168
C-NO₂~148
C-NH~140
Other Aromatic C's115 - 138
C-I90 - 95

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on each aromatic ring, allowing for the definitive assignment of adjacent protons within the two separate spin systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₉IN₂O₃), the molecular weight is 368.13 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 368. The most characteristic fragmentation pathway for amides is the cleavage of the amide bond (C-N bond). This would lead to the formation of two principal fragment ions:

A 3-nitrobenzoyl cation at m/z 150.

An ion derived from 2-iodoaniline, such as the 2-iodophenylaminyl radical cation at m/z 219 or the 2-iodophenyl cation at m/z 204 after loss of the amino group.

Further fragmentation of the 3-nitrobenzoyl cation could involve the loss of the nitro group (-NO₂) to give a benzoyl cation at m/z 105, followed by the loss of carbon monoxide (-CO) to yield a phenyl cation at m/z 77.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormula
368Molecular Ion [M]⁺[C₁₃H₉IN₂O₃]⁺
219[2-iodophenylamine]⁺[C₆H₆IN]⁺
150[3-nitrobenzoyl]⁺[C₇H₄NO₃]⁺
104[C₇H₄O]⁺[C₇H₄O]⁺
76[C₆H₄]⁺[C₆H₄]⁺

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the presence of multiple chromophores.

The molecule contains several groups capable of absorbing UV radiation: the two phenyl rings, the carbonyl group of the amide, and the nitro group. These groups form an extended conjugated system across the benzamide portion of the molecule. The primary electronic transitions responsible for UV absorption in this molecule are:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons in the π-bonding orbitals of the aromatic rings and the C=O and N=O double bonds to π*-antibonding orbitals.

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups, and the nitrogen of the amide) to π*-antibonding orbitals.

The conjugation between the phenyl ring and the carbonyl group in the benzamide system, along with the powerful chromophoric nitro group, would likely result in strong absorption maxima in the UV region, typically between 200 and 400 nm.

Interactive Data Table: Expected Electronic Transitions for this compound
Transition TypeAssociated Functional GroupsExpected Wavelength Region
π → πAromatic rings, C=O, NO₂UV (200-350 nm)
n → πC=O, NO₂UV (250-400 nm)

Reactivity and Transformations of N 2 Iodophenyl 3 Nitrobenzamide

Role as a Precursor in Organic Synthesis

The strategic placement of the iodo, nitro, and amide functionalities makes N-(2-iodophenyl)-3-nitrobenzamide a versatile starting material in organic synthesis. The aryl iodide moiety is a prime substrate for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which can then participate in a variety of subsequent reactions, such as diazotization or condensation. The amide linkage itself offers sites for derivatization and can influence the molecule's conformation and reactivity.

The secondary amide group (N-H) in this compound is a site for further functionalization, such as N-alkylation or N-arylation. These reactions typically proceed by deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile.

For instance, N-methylation can be achieved using a base like sodium hydride (NaH) followed by an electrophile such as methyl iodide (CH₃I). This transformation can be crucial in synthetic routes where the amide N-H might interfere with subsequent reaction steps or to modulate the electronic and steric properties of the molecule. A similar compound, 3-Methoxy-N-(2-iodophenyl)benzamide, has been N-methylated as part of a synthetic sequence, highlighting the feasibility of this reaction on the N-(2-iodophenyl)amide scaffold crossref.org.

Table 1: Representative Conditions for Amide N-Alkylation

Reagents Product Purpose

The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This makes the 2-iodophenyl group an excellent platform for constructing biaryl systems or introducing various substituents. Palladium-catalyzed reactions are particularly prominent in this context. rsc.org

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base to form a biaryl linkage.

Heck Coupling: Reaction with an alkene to form a C-C bond at the ortho position, leading to stilbene derivatives.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

Studies on the closely related N-(2-iodophenyl)-N-methylbenzamide derivatives have demonstrated successful intramolecular biaryl coupling reactions using palladium reagents to synthesize dibenzo[b,d]azepin-6(5H)-one ring systems crossref.org. This indicates that the iodo group on this compound is well-suited for such transformations, which are fundamental in the synthesis of pharmaceuticals and functional materials.

The aromatic nitro group is a versatile functional group primarily because it can be easily reduced to a primary amine (aniline derivative). This transformation is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org A variety of reagents can accomplish this reduction, and the choice often depends on the presence of other sensitive functional groups in the molecule. chemeurope.comorganic-chemistry.org

For this compound, a key challenge is to selectively reduce the nitro group without affecting the C-I bond, which can be susceptible to reductive cleavage (hydrodeiodination) under certain catalytic hydrogenation conditions.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Advantages/Disadvantages
SnCl₂·2H₂O Ethanol, reflux Mild, good chemoselectivity, tolerates aryl halides. commonorganicchemistry.com
Fe / NH₄Cl or Fe / AcOH Aqueous ethanol, reflux Inexpensive, effective, and generally preserves halide substituents. commonorganicchemistry.com
H₂ / Raney Nickel Low pressure Effective, but may cause hydrodehalogenation of the C-I bond. commonorganicchemistry.com

The resulting product, N-(2-iodophenyl)-3-aminobenzamide, is a valuable bifunctional intermediate. The newly formed amino group can be used for building heterocyclic rings, forming new amides, or undergoing diazotization to introduce other functionalities. For example, a tandem reaction involving SnCl₂-promoted reduction of a nitro group on a similar scaffold has been used to synthesize benzothiadiazines and benzimidazoles acs.org.

Mechanistic Investigations of Related Reactions

Understanding the potential reaction mechanisms is crucial for predicting reactivity and optimizing conditions for transformations involving this compound.

Nucleophilic aromatic substitution (SₙAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The departure of the leaving group then restores the aromaticity of the ring.

The SₙAr mechanism is strongly favored by the presence of potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the iodo group is the potential leaving group. However, the activating nitro group is located on the other aromatic ring (the benzamide (B126) moiety). Its electron-withdrawing effect on the iodophenyl ring is transmitted through the amide linker, which is significantly weaker than the direct resonance effect from an ortho or para substituent. Therefore, direct displacement of the iodine via an SₙAr mechanism is expected to be difficult and would require harsh reaction conditions or a very powerful nucleophile. chemistrysteps.comlibretexts.org The reaction is generally unfavorable compared to the transition metal-catalyzed cross-coupling pathways.

Aryl iodides can participate in reactions involving radical intermediates. The relatively weak C-I bond can be cleaved homolytically under thermal, photochemical, or redox conditions to generate an aryl radical. acs.org These highly reactive intermediates can then undergo a variety of transformations.

Potential radical processes involving this compound could include:

Radical Cyclization: If a suitable radical acceptor is present within the molecule, the initially formed aryl radical can undergo an intramolecular cyclization. For example, radical-based approaches are common for the synthesis of phenanthridinones from N-(2-iodophenyl)benzamides, although these typically proceed via a palladium-catalyzed cycle that may have radical-like steps.

Reductive Deiodination: In the presence of a radical initiator and a hydrogen atom source, the iodo group can be replaced by a hydrogen atom.

Radical Coupling: The aryl radical can be trapped by another radical species or a radical acceptor to form new bonds.

These activation strategies, which can be initiated by light or electrochemical means, offer green alternatives to some transition metal-based methods and can lead to unique reactivity patterns. acs.org

Synthesis of More Complex Molecular Architectures (excluding direct pharmacological application)

The strategic placement of a reactive iodine atom on one aromatic ring and a nitro group on the other, bridged by an amide linkage, makes this compound a valuable precursor for the synthesis of more complex, polycyclic molecular architectures. Its reactivity is primarily exploited through intramolecular cyclization reactions, often facilitated by transition metal catalysts, leading to the formation of fused heterocyclic systems.

One of the most significant applications of this compound and its analogues is in the synthesis of phenanthridinone derivatives. Phenanthridinones are a class of polycyclic aromatic compounds containing a lactam moiety within a fused ring system. The synthesis of these complex structures from this compound can be achieved via palladium-catalyzed intramolecular C-H arylation.

In this type of reaction, a palladium catalyst is used to facilitate the formation of a new carbon-carbon bond between the iodinated phenyl ring and the 3-nitrophenyl ring. This process typically involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by an intramolecular C-H activation/arylation step and subsequent reductive elimination to regenerate the catalyst and yield the cyclized product. The presence of the nitro group on the benzamide ring can influence the electronic properties of the molecule and the reactivity of the C-H bonds available for activation.

A general scheme for the palladium-catalyzed intramolecular cyclization of this compound to form a nitrophenanthridinone is depicted below:

Reaction Scheme:

This transformation results in the formation of a tetracyclic aromatic framework, significantly increasing the molecular complexity from the starting benzamide. The specific isomer of the nitrophenanthridinone formed will depend on the position of the C-H bond that participates in the cyclization.

The following table summarizes the key aspects of this transformation:

ReactantReagents/ConditionsProductTransformation Type
This compoundPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., a phosphine), Base (e.g., K2CO3), High-boiling solvent (e.g., DMF or DMAc), HeatA nitrophenanthridinone derivativePalladium-catalyzed intramolecular C-H arylation

Beyond palladium-catalyzed reactions, the iodo-substituent also opens the door to other cyclization strategies, such as Ullmann-type reactions. A copper-catalyzed intramolecular Ullmann condensation could potentially be employed to form a C-N bond, leading to different types of heterocyclic systems.

The research into the reactivity of this compound demonstrates its utility as a building block for constructing elaborate molecular scaffolds, which are of interest in materials science and synthetic methodology development, independent of any direct pharmacological applications.

Advanced Materials Science Applications Excluding Direct Human/clinical Use

Supramolecular Materials Design Based on Intermolecular Interactions

The design of supramolecular materials hinges on the precise control of intermolecular interactions to guide the assembly of molecules into larger, ordered structures. N-(2-iodophenyl)-3-nitrobenzamide is an exemplary model for this approach, as its molecular structure contains multiple functional groups capable of forming specific non-covalent bonds. iucr.org The self-assembly of this molecule is primarily governed by a combination of hydrogen bonds and halogen bonds.

Research has shown that molecules of this compound are linked through a network of N—H⋯O and C—H⋯O hydrogen bonds. iucr.org The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), while the nitro group also offers potential hydrogen bond acceptors. These interactions are fundamental in directing the initial formation of molecular chains or synthons.

Potential as Building Blocks for Organic Frameworks or Polymeric Structures

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures, such as supramolecular complexes and metal-organic frameworks. sigmaaldrich.com The demonstrated ability of this compound to self-assemble into a well-defined three-dimensional framework structure underscores its potential as a valuable building block for the creation of novel organic materials. iucr.org

The specific combination of hydrogen and halogen bonding directs the molecules to form a stable, crystalline lattice. This inherent property of forming extended networks is a key prerequisite for a molecule to be considered a building block for porous organic frameworks or coordination polymers. While the existing literature primarily focuses on the fundamental crystal structure, the principles governing its assembly could be harnessed to design more complex, functional materials. For instance, the introduction of coordinating functional groups could allow for its integration into metal-organic frameworks (MOFs), where the benzamide (B126) derivative would act as an organic linker. The directionality of the intermolecular bonds provides a blueprint for predictable framework construction.

Use in Crystal Engineering for Controlled Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound serves as a case study in how the strategic placement of functional groups on a molecular scaffold can be used to control solid-state packing. The formation of its three-dimensional framework is a direct result of the predictable nature of its hydrogen and halogen bonds. iucr.org

The analysis of its crystal structure reveals a complex interplay of forces that lead to a specific, stable crystalline form. The molecules are linked by a combination of N—H⋯O and C—H⋯O hydrogen bonds, alongside a two-center iodo⋯carbonyl interaction. iucr.org This demonstrates the power of using multiple, complementary interactions to achieve a desired supramolecular architecture. The study of isomeric N-(iodophenyl)nitrobenzamides further highlights the subtlety and importance of substituent positioning in determining the final crystal structure, as different isomers form distinct three-dimensional frameworks. iucr.org

Below is a table summarizing the key crystallographic data for this compound, which provides foundational information for its application in crystal engineering.

Parameter Value
Chemical FormulaC₁₃H₉IN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.0388 (7)
b (Å)10.3753 (7)
c (Å)13.0643 (9)
β (°)108.653 (2)
Volume (ų)1289.41 (15)
Z4

Data sourced from the IUCr Journals. iucr.org

Influence of Solid-State Forms on Material Properties (e.g., Amorphization studies, if non-pharmaceutical context)

Future Research Directions

Exploration of Novel Synthetic Pathways

The current synthesis of N-(2-iodophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-iodoaniline (B362364). While effective, exploring alternative and more advanced synthetic methodologies could offer improvements in yield, purity, and sustainability. Future research could focus on the following areas:

Transition Metal-Catalyzed C-H Amination: Recent advancements in transition-metal catalysis offer promising alternatives. For instance, rhodium-catalyzed C-H functionalization followed by decarboxylation has been demonstrated for the synthesis of N-aryl benzamides. Investigating similar pathways could provide a more direct and atom-economical route to this compound.

Umpolung Amide Synthesis (UmAS): This emerging strategy reverses the traditional reactivity of the amine and acyl components. While anilines have been challenging substrates for UmAS, the use of N-aryl hydroxylamines has shown promise for the direct synthesis of N-aryl amides. Exploring this approach could lead to a novel and efficient synthesis of the target compound.

Hypervalent Iodine-Mediated Rearrangements: Hypervalent iodine reagents have been utilized in aza-Hofmann-type rearrangements of amidines to produce N-arylamides. This method, which can start from readily available nitriles, presents another innovative avenue for the synthesis of this compound.

A comparative analysis of these potential synthetic routes is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Challenges
Current Method Established and reliable.May involve harsh reagents and generate stoichiometric waste.
C-H Amination High atom economy, potentially fewer steps.Catalyst cost and optimization, regioselectivity control.
Umpolung Amide Synthesis Novel reactivity, potential for mild conditions.Substrate scope limitations with anilines.
Hypervalent Iodine Chemistry Environmentally friendly reagents, access from nitriles.Reaction optimization and substrate compatibility.

Deeper Computational Probing of Intermolecular Forces

Quantify Interaction Energies: Employing high-level quantum mechanical calculations to determine the precise energies of the hydrogen and halogen bonds within the crystal lattice. This would allow for a more nuanced understanding of the hierarchy of these non-covalent interactions.

Analyze Electrostatic Potentials: Mapping the electrostatic potential surfaces of the molecule to visualize and quantify the σ-hole on the iodine atom and the electron-rich regions on the oxygen atoms. This would provide a clearer picture of the electrostatic driving forces behind the observed intermolecular interactions.

Perform Molecular Dynamics Simulations: Simulating the dynamic behavior of the crystal lattice at different temperatures to assess the stability of the supramolecular assembly and the vibrational characteristics of the key intermolecular bonds.

Rational Design of Derivatives for Specific Supramolecular Assemblies

The predictable nature of hydrogen and halogen bonding provides an opportunity for the rational design of this compound derivatives with tailored supramolecular architectures. This field, known as crystal engineering, could be a fruitful area of future research. Key strategies could include:

Modifying Substituent Positions: Systematically altering the positions of the iodo and nitro substituents on the phenyl rings to modulate the directionality and strength of the intermolecular interactions. This could lead to the formation of different crystalline polymorphs or entirely new supramolecular motifs.

Introducing Additional Functional Groups: Incorporating other functional groups capable of forming specific non-covalent interactions (e.g., hydroxyls, cyano groups) to create more complex and functional supramolecular assemblies.

Co-crystallization: Combining this compound with other molecules (co-formers) to generate co-crystals with unique structures and properties. The predictable nature of the halogen bond makes it a powerful tool for designing such multi-component systems.

Development of Analytical Methods for Complex Mixtures of Isomers

The synthesis of this compound can potentially lead to the formation of other constitutional isomers. The development of robust analytical methods for the separation and quantification of these isomers is crucial for quality control and for studying the properties of each isomer in isolation. Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC): Developing optimized HPLC methods using different stationary phases (e.g., C18, phenyl, chiral phases) and mobile phase compositions to achieve baseline separation of all possible constitutional isomers.

Gas Chromatography (GC): Investigating the utility of GC, potentially with derivatization to improve volatility and thermal stability, for the separation of the isomeric mixture.

Capillary Electrophoresis (CE): Exploring the potential of CE, which offers high separation efficiency, for the analysis of these isomers.

The following table outlines potential starting points for the development of these analytical methods.

Analytical TechniqueStationary/Mobile Phase ConsiderationsPotential Advantages
HPLC Reversed-phase (C18, phenyl), normal-phase. Gradient elution with acetonitrile/water or hexane/isopropanol.High versatility and resolution.
GC Phenyl-methyl polysiloxane columns. Temperature programming.High efficiency for volatile compounds.
CE Micellar electrokinetic chromatography (MEKC). Buffer pH and organic modifier optimization.High separation efficiency, small sample volume.

Investigation of this compound in Catalysis or Chemical Sensing

While the primary focus on this compound has been on its solid-state structure, its constituent functional groups suggest potential applications in other areas of chemistry.

Organocatalysis: Iodinated aromatic compounds, particularly hypervalent iodine species, have found applications as catalysts in a variety of organic transformations. Future research could explore whether this compound or its derivatives can act as pre-catalysts for oxidative reactions. The presence of the electron-withdrawing nitro group could influence the reactivity of the iodine atom.

Chemical Sensing: Nitroaromatic compounds are known to be effective fluorescence quenchers. It is conceivable that derivatives of this compound could be designed to act as fluorescent sensors for the detection of specific analytes. The introduction of a fluorophore into the molecular structure would be a necessary first step in exploring this potential application.

Conclusion

Summary of Key Findings on N-(2-iodophenyl)-3-nitrobenzamide

This compound, with the chemical formula C₁₃H₉IN₂O₃, has been synthesized and extensively studied to understand the interplay of various intermolecular forces in the solid state. The synthesis is typically achieved through the reaction of 3-nitrobenzoyl chloride with 2-iodoaniline (B362364) in a suitable solvent like chloroform, followed by recrystallization.

The study of this compound has often been conducted in comparison with its various isomers. This comparative analysis has demonstrated that even slight changes in the positions of the iodo and nitro substituents on the phenyl rings can lead to vastly different three-dimensional framework structures. iucr.orgnih.gov For instance, in some isomers, iodo⋯nitro interactions or aromatic π⋯π stacking interactions are observed, which are absent in the crystal structure of this compound. iucr.org This highlights the high degree of specificity and directionality of these weak intermolecular forces in determining the final solid-state arrangement.

Contributions to Benzamide (B126) Chemistry and Supramolecular Science

The investigation of this compound has made a valuable contribution to the fields of benzamide chemistry and supramolecular science. The detailed structural analysis of this compound and its isomers provides a clear and compelling case study on the competitive and cooperative nature of various non-covalent interactions within a single molecular system. iucr.org

By demonstrating the specific roles of N—H⋯O hydrogen bonds, C—H⋯O interactions, and iodo⋯carbonyl halogen bonds, the research on this compound has enhanced the understanding of how these forces can be utilized in the rational design and engineering of crystal structures. iucr.org It underscores the principle that subtle modifications to a molecule's functional groups can be a powerful tool for controlling the self-assembly of molecules in the solid state, a fundamental concept in materials science.

Furthermore, the study of this compound adds to the broader knowledge base of benzamide-containing structures. Benzamides are a significant class of compounds in medicinal chemistry, and understanding their solid-state properties is crucial for aspects such as formulation and bioavailability. While no specific biological activity has been reported for this compound itself, the detailed structural information contributes to a more comprehensive picture of the structural diversity and potential of this class of molecules.

Outlook for Further Academic Exploration

The existing research on this compound lays a solid foundation for further academic exploration. While its supramolecular structure is well-characterized, its potential applications remain largely unexplored. Future research could venture into several promising directions.

Given the prevalence of benzamide and nitro-aromatic scaffolds in pharmacologically active compounds, one avenue for future study could be the investigation of the biological properties of this compound and its derivatives. The presence of an iodine atom also opens up possibilities for its use as a precursor in the synthesis of more complex molecules through cross-coupling reactions, a common strategy in medicinal chemistry and materials science.

The well-defined supramolecular assembly of this compound, governed by a specific set of intermolecular interactions, makes it an interesting candidate for the development of new materials. For instance, its crystal engineering principles could be exploited to design novel co-crystals with tailored physical properties, such as solubility or stability. Further computational studies could also be employed to predict the formation of such multi-component crystalline materials and to gain deeper insights into the energetics of the intermolecular interactions.

In essence, while the foundational structural work on this compound has been comprehensive, the compound remains a promising, yet largely untapped, resource for further investigations in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-iodophenyl)-3-nitrobenzamide, and how are reaction conditions optimized?

This compound is typically synthesized via amidation between 2-iodoaniline and 3-nitrobenzoyl chloride. Key steps include:

  • Coupling Reaction : Use of triethylamine as a base to neutralize HCl generated during the reaction, enhancing yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Yield Optimization : Stoichiometric ratios (1:1.2 amine:acyl chloride) and controlled temperatures (0–5°C during addition, room temperature for completion) minimize side products .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic iodophenyl and nitrobenzamide moieties. Distinct peaks for the amide proton (~10 ppm) and nitro group (electron-withdrawing shifts) are diagnostic .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 413.98) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What preliminary biological activities have been reported for this compound derivatives?

Structural analogs exhibit:

  • Antimicrobial Activity : Inhibition of bacterial RNA polymerase (RNAP) via nitro group interactions, as seen in N-(2,4-dimethoxyphenyl)-3-nitrobenzamide derivatives .
  • Anticancer Potential : Quinazoline-based analogs demonstrate reduced tumor growth by targeting cellular kinases or DNA repair pathways .
  • Anti-inflammatory Effects : Nitro group reduction to hydroxylamine intermediates may modulate COX-2 activity .

Advanced: How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?

  • Flow Chemistry : Continuous flow reactors enable precise temperature/pH control, reducing reaction times and improving reproducibility .
  • Catalytic Systems : Palladium-catalyzed coupling (e.g., Heck reaction) for iodophenyl incorporation minimizes waste .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution for enantiopure amides .

Advanced: What mechanistic insights exist for the bioactivity of this compound?

  • Enzyme Inhibition : The nitro group undergoes bioreduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt bacterial DNA or inhibit RNAP .
  • Molecular Docking : Computational models predict strong binding to E. coli RNAP (ΔG = -9.2 kcal/mol) via hydrogen bonding with Arg678 and π-stacking with the iodophenyl group .
  • Cellular Uptake : LogP values (~3.5) suggest moderate lipophilicity, enabling membrane penetration without efflux pump resistance .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Dose-Dependent Effects : Low doses (IC₅₀ = 5–10 µM) may show antimicrobial activity, while higher doses (>50 µM) induce cytotoxicity .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Metabolic Stability : Assess compound degradation in serum (e.g., half-life <2 hours) to explain discrepancies between in vitro and in vivo results .

Advanced: What challenges arise during scale-up, and how can they be mitigated?

  • By-Product Formation : Optimize stoichiometry to minimize di-acylated by-products. Use inline IR monitoring for real-time adjustments .
  • Solvent Recovery : Implement distillation systems for DCM/THF reuse, reducing costs and environmental impact .
  • Crystallization Control : Seeding techniques ensure consistent particle size distribution for pharmaceutical formulations .

Advanced: How can computational modeling guide the design of this compound derivatives?

  • QSAR Studies : Correlate substituent electronegativity (e.g., iodine vs. bromine) with RNAP inhibition (R² = 0.89) .
  • MD Simulations : Predict stability of protein-ligand complexes over 100 ns trajectories to prioritize synthesis targets .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability (%F = 65) and hepatotoxicity (hERG IC₅₀ = 12 µM) .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s properties?

  • Iodine vs. Chlorine : Iodine’s larger atomic radius enhances π-stacking but reduces solubility. Chlorine improves logP (~2.8) but weakens RNAP binding .
  • Nitro Position : 3-Nitro derivatives show stronger antibacterial activity than 4-nitro isomers due to spatial alignment with RNAP active sites .
  • Adamantyl Hybrids : Incorporation of adamantane (e.g., N-(1-adamantyl) analogs) increases metabolic stability (t₁/₂ = 8 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.